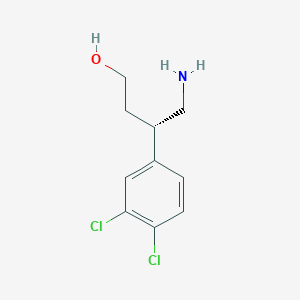

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Descripción general

Descripción

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is a chiral organic compound with significant potential in various scientific fields. Its structure consists of a butanol backbone with an amino group and a dichlorophenyl group, making it a versatile molecule for synthetic and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and (S)-2-amino-1-butanol.

Reductive Amination: The key step involves the reductive amination of 3,4-dichlorobenzaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent such as sodium cyanoborohydride.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation step.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Purification Systems: Utilizing automated systems for purification to maintain consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol).

Major Products

Oxidation: 4-Amino-3-(3,4-dichlorophenyl)butan-1-one.

Reduction: 4-Amino-3-(3,4-dichlorophenyl)butane.

Substitution: Various substituted derivatives depending on the alkyl halide used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Development

Research has highlighted the compound's role in the synthesis of antidepressant molecules. Its structural features allow for modifications that can enhance biological activity. Recent studies have focused on metal-catalyzed procedures to synthesize derivatives with improved efficacy against depression, a condition affecting approximately 280 million people globally.

Biological Activity

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL exhibits notable biological activities. Investigations into its interactions with biological molecules have shown potential enzyme inhibition and receptor binding effects. These interactions suggest possible therapeutic applications in treating conditions such as inflammation and pain relief.

Antiviral Compounds

The compound has also been explored for its potential in synthesizing antiviral agents. Its unique structural characteristics make it a candidate for further pharmacological studies aimed at developing new antiviral therapies.

Agrochemicals

Herbicidal Applications

One of the prominent applications of this compound is in the development of herbicides. Patents have documented its efficacy in controlling undesirable vegetation, including various weeds and grasses. The compound can be formulated into herbicidal compositions that target specific plant species without adversely affecting crops .

Pesticide Development

The biological activity of this compound extends to agricultural chemistry, where it may contribute to the formulation of new pesticides or fungicides. Its antimicrobial properties are particularly valuable in protecting crops from fungal infections.

Biochemistry and Biotechnology

Biocatalysis

In biochemistry, this compound is being investigated for its potential in biocatalysis. This approach utilizes enzyme systems to facilitate the synthesis of complex molecules, including high-value chemicals and drug intermediates. The compound's chiral nature makes it particularly useful for producing enantiomerically pure substances.

Chiral Building Blocks

The compound serves as a chiral building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows researchers to develop new compounds with specific biological activities and properties.

Mecanismo De Acción

The mechanism by which (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL exerts its effects involves:

Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural resemblance to certain neurotransmitters.

Comparación Con Compuestos Similares

Similar Compounds

®-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL: The enantiomer of the compound, which may have different biological activity.

4-Amino-3-(3,4-dichlorophenyl)butanoic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.

3,4-Dichlorophenylalanine: An amino acid derivative with similar aromatic substitution.

Uniqueness

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer and other related compounds. Its combination of functional groups also allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Actividad Biológica

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is a chiral organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a butanol backbone, an amino group, and a dichlorophenyl moiety, positions it as a significant candidate in medicinal chemistry and biological research.

This compound exhibits various chemical properties that contribute to its biological activity:

- Stereochemistry : The specific stereochemistry of this compound is crucial, as it can lead to distinct biological effects compared to its enantiomer, (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL.

- Molecular Interactions : The compound is thought to interact with specific enzymes or receptors in biological systems. It may influence neurotransmission pathways due to its structural resemblance to certain neurotransmitters, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound. Preliminary investigations suggest that it may exhibit cytotoxic effects on certain cancer cell lines. For instance, its structural characteristics allow it to interact with cellular targets involved in proliferation and apoptosis pathways. The presence of the dichlorophenyl group may enhance its ability to inhibit tumor growth by interfering with signaling pathways such as EGFR .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Mechanisms

In vitro studies assessed the compound's effects on human cancer cell lines. The results revealed that concentrations above 10 µM led to significant apoptosis in HeLa cells, attributed to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This suggests a mechanism where this compound induces cell cycle arrest and promotes programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL | Chiral enantiomer | Potentially different activity | Differences in stereochemistry may affect efficacy |

| 4-Amino-3-(3,4-dichlorophenyl)butanoic acid | Carboxylic acid derivative | Anticancer activity reported | Structural modification alters activity |

| 3,4-Dichlorophenylalanine | Amino acid derivative | Neurotransmitter mimic | Similarity in structure but different functional groups |

Propiedades

IUPAC Name |

(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGCDLFWQIHLQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237123 | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160707-16-4 | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.